N-butyl-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide
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Overview
Description
N-butyl-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide is a complex organic compound featuring a quinazolinone core. It exhibits notable biological activity and has drawn interest in medicinal chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically begins with the construction of the quinazolinone core This is achieved via the cyclization of appropriate substrates under acidic or basic conditions
Industrial Production Methods
On an industrial scale, the synthesis demands optimization of yield and purity. Multi-step procedures involving robust purification techniques such as crystallization, distillation, or chromatography are critical. Reaction conditions often employ solvents like toluene or ethanol and catalysts that facilitate specific transformations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction processes can affect various functionalities within the molecule, often producing corresponding alcohols or amines.
Substitution: Electrophilic or nucleophilic substitutions are common, particularly on the aromatic ring or the amide nitrogen.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Conditions: Catalysts like palladium on carbon or bases such as sodium hydroxide.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, amines.
Substitution Products: Varied derivatives depending on the substituents involved.
Scientific Research Applications
N-butyl-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide finds its place in numerous scientific domains:
Chemistry: As a building block for more complex molecules.
Biology: Probing biological pathways and enzyme interactions.
Medicine: Potential therapeutic uses due to its biological activity.
Industry: Utilized in the synthesis of specialized materials or as a precursor in chemical manufacturing.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways Involved: Signaling pathways, metabolic routes, or gene expression mechanisms.
Comparison with Similar Compounds
Comparing N-butyl-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide to other quinazolinone derivatives highlights its unique attributes. Its structural features confer distinct reactivity and biological profiles.
List of Similar Compounds
Quinazolinone Derivatives: Various compounds differing in substitution patterns on the quinazolinone ring.
Analogous Amides: Compounds with modifications in the cyclohexanecarboxamide segment.
This compound stands out due to its tailored functionality and versatile applications.
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Properties
IUPAC Name |
N-butyl-4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2S/c1-2-3-12-21-18(24)15-10-8-14(9-11-15)13-23-19(25)16-6-4-5-7-17(16)22-20(23)26/h4-7,14-15H,2-3,8-13H2,1H3,(H,21,24)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZCMCOQBQCMLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CCC(CC1)CN2C(=O)C3=CC=CC=C3NC2=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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